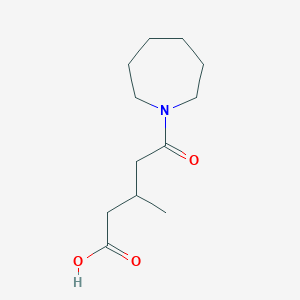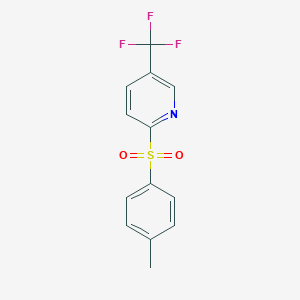
5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid, also known as AMOPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmacological research. The unique chemical structure of AMOPA makes it a promising candidate for the development of new drugs and therapies. In
作用机制
The mechanism of action of 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid is not fully understood, but it is believed to involve the modulation of several key biological pathways. It has been shown to interact with the GABAergic system, which is involved in the regulation of neuronal activity. This compound has also been shown to inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid in lab experiments is its broad range of biological activities. This makes it a useful tool for investigating various biological pathways and disease models. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful attention must be paid to the dosage and administration of this compound to avoid adverse effects.
未来方向
There are several future directions for the research on 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid. One area of interest is the development of new drugs and therapies based on the chemical structure of this compound. Another area of interest is the investigation of the mechanism of action of this compound and its interactions with other biological pathways. Additionally, more research is needed to fully understand the potential toxicity of this compound and to develop safe dosing protocols. Overall, the research on this compound has the potential to lead to the development of new drugs and therapies for a wide range of diseases and conditions.
合成方法
The synthesis of 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid involves a series of chemical reactions. The starting material for the synthesis is 1,5-pentanediamine, which reacts with 3-methyl-2-oxopentanoic acid to form the intermediate product, 5-(azepan-1-yl)-3-methyl-2-oxopentanoic acid. This intermediate product is then treated with acid to obtain the final product, this compound. The overall synthesis method of this compound is a multi-step process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid has been extensively studied for its potential applications in pharmacological research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential as a drug delivery system and as a scaffold for the development of new drugs.
属性
分子式 |
C12H21NO3 |
|---|---|
分子量 |
227.3 g/mol |
IUPAC 名称 |
5-(azepan-1-yl)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-10(9-12(15)16)8-11(14)13-6-4-2-3-5-7-13/h10H,2-9H2,1H3,(H,15,16) |
InChI 键 |
IDOJCBYGDJZXFQ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCCCCC1)CC(=O)O |
规范 SMILES |
CC(CC(=O)N1CCCCCC1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)

![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)
![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)
![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)
![3-Chloro-2-[(2-ethylpiperidin-1-yl)carbonyl]-5-thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274617.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)